

A Comprehensive Technical Guide to 2-Methylaspartic Acid

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Compound of Interest

Compound Name: Aspartic acid, 2-methyl-

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties, experimental protocols, and biological significance of 2-methylaspartic acid. The information is curated for professionals in research and drug development who are interested in the nuanced characteristics and applications of this non-proteinogenic amino acid.

Core Chemical and Physical Properties

2-Methylaspartic acid, a derivative of the proteinogenic amino acid aspartic acid, is distinguished by a methyl group at the alpha-carbon. This structural modification significantly influences its chemical behavior and biological activity. The compound is a white, crystalline solid and can exist as a monohydrate.^[1] It is known to form a zwitterion in its crystalline state.^[1]

Tabulated Quantitative Data

The following tables summarize the key chemical and physical properties of 2-methylaspartic acid and its parent compound, aspartic acid, for comparative analysis.

| Identifier | Value | Reference |
|-------------------|----------------------------------|---------------------|
| IUPAC Name | 2-Amino-2-methylbutanedioic acid | [2] |
| Molecular Formula | C5H9NO4 | [2] |
| Molecular Weight | 147.13 g/mol | [2] |
| CAS Number | 2792-66-7 (DL-form) | [2] |
| Appearance | White crystalline powder | [3] |

| Property | Value | Notes and References |
|------------------|-------------------------------|--|
| Melting Point | Not available | Decomposes at high temperatures. The related compound, N-methyl-D-aspartic acid, has a melting point of 189-190 °C. [4] |
| Boiling Point | Not applicable | Decomposes upon heating. |
| pKa Values | Not experimentally determined | The pKa values for aspartic acid are 1.99 (α -carboxyl), 3.90 (side chain), and 9.90 (α -amino). The methyl group in 2-methylaspartic acid is expected to slightly alter these values. [5] |
| Water Solubility | Soluble | Qualitative data indicates solubility in water, with dependence on pH and temperature. Quantitative data is not readily available. For comparison, L-aspartic acid has a solubility of 4.5 g/L in water. [5] |

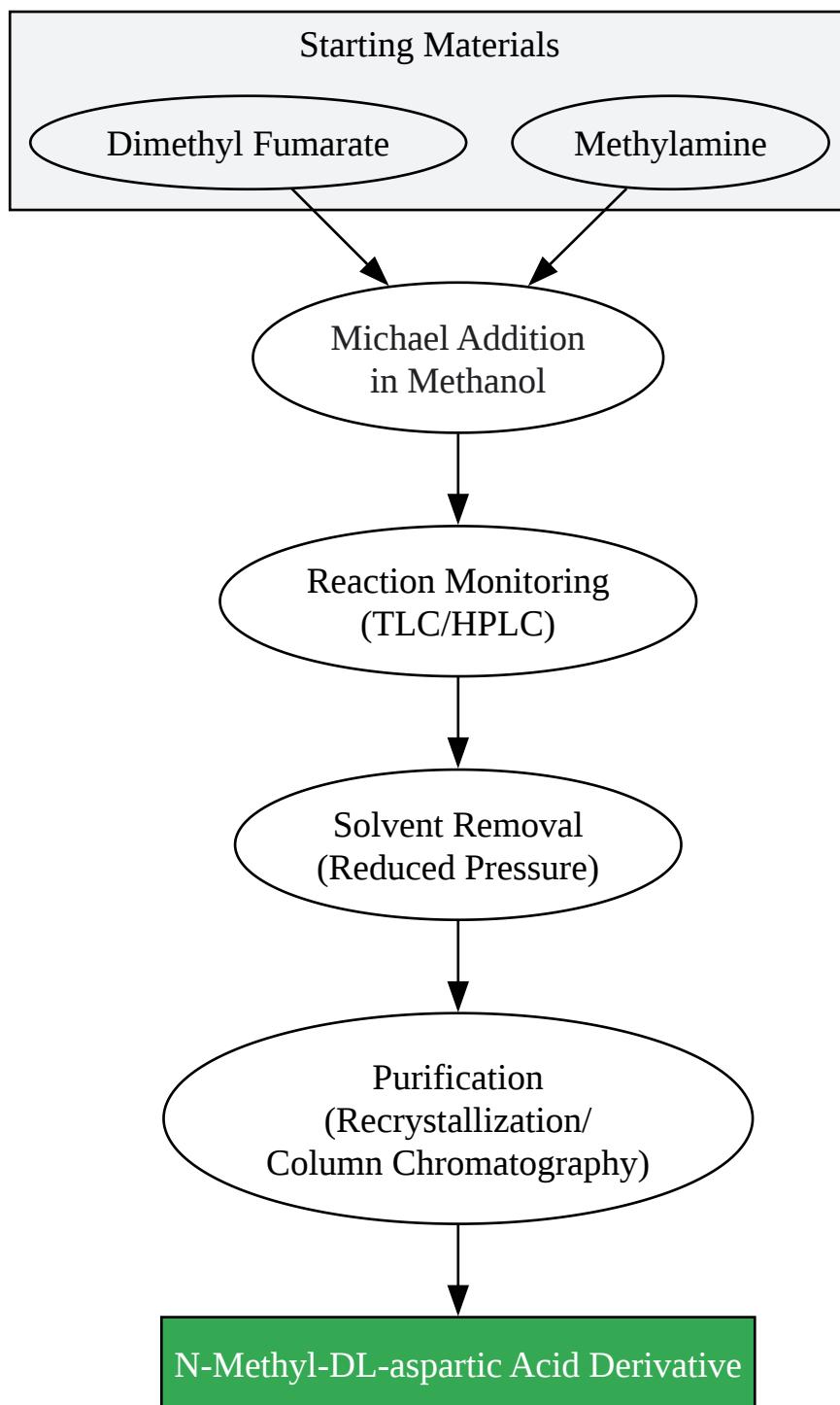
Experimental Protocols

Synthesis of N-Methyl-DL-Aspartic Acid Derivatives

A common method for the synthesis of N-methyl-DL-aspartic acid (a closely related compound) and its derivatives involves the Michael addition of methylamine to dimethyl fumarate.[\[6\]](#)

Methodology:

- Reaction Setup: Dimethyl fumarate is dissolved in a suitable solvent, such as methanol.
- Addition of Methylamine: An aqueous solution of methylamine is added dropwise to the solution of dimethyl fumarate at a controlled temperature, typically room temperature.
- Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, often through recrystallization or column chromatography, to yield the N-methyl-DL-aspartic acid derivative.[\[6\]](#)



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Caption: General workflow for the synthesis of N-methyl-DL-aspartic acid derivatives.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust method for the separation and quantification of 2-methylaspartic acid and its enantiomers. Chiral HPLC columns are essential for resolving the D- and L-isomers.

Methodology:

- **Sample Preparation:** Brain or other tissue samples are homogenized in a suitable buffer and deproteinized, often using perchloric acid followed by neutralization.
- **Derivatization:** The amino acids in the sample are derivatized with a fluorescent tag, such as o-phthaldialdehyde (OPA), to enable sensitive detection.
- **Chromatographic Separation:** The derivatized sample is injected onto a chiral HPLC column. A gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile) is typically used.
- **Detection:** The separated enantiomers are detected using a fluorescence detector.
- **Quantification:** The concentration of each enantiomer is determined by comparing its peak area to that of a known standard.

Mass Spectrometry (MS):

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of 2-methylaspartic acid.[\[2\]](#) [\[7\]](#)

Methodology for GC-MS:

- **Derivatization:** For GC analysis, the carboxyl and amino groups of 2-methylaspartic acid must be derivatized to increase volatility. A common method is trimethylsilylation (TMS).[\[7\]](#)
- **Gas Chromatography:** The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The temperature is programmed to ramp up to achieve separation.[\[7\]](#)

- Mass Spectrometry: The separated compounds are introduced into a mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.[\[7\]](#)

Biological Activity and Signaling Pathways

The most well-characterized biological activity of the D-enantiomer of N-methylaspartic acid (NMDA) is its role as a specific agonist at the N-methyl-D-aspartate receptor (NMDAR), a subtype of ionotropic glutamate receptor. While 2-methylaspartic acid is structurally distinct from NMDA (lacking the N-methyl group), its derivatives are often studied in the context of NMDAR modulation. The NMDAR is a crucial component of excitatory neurotransmission in the central nervous system.

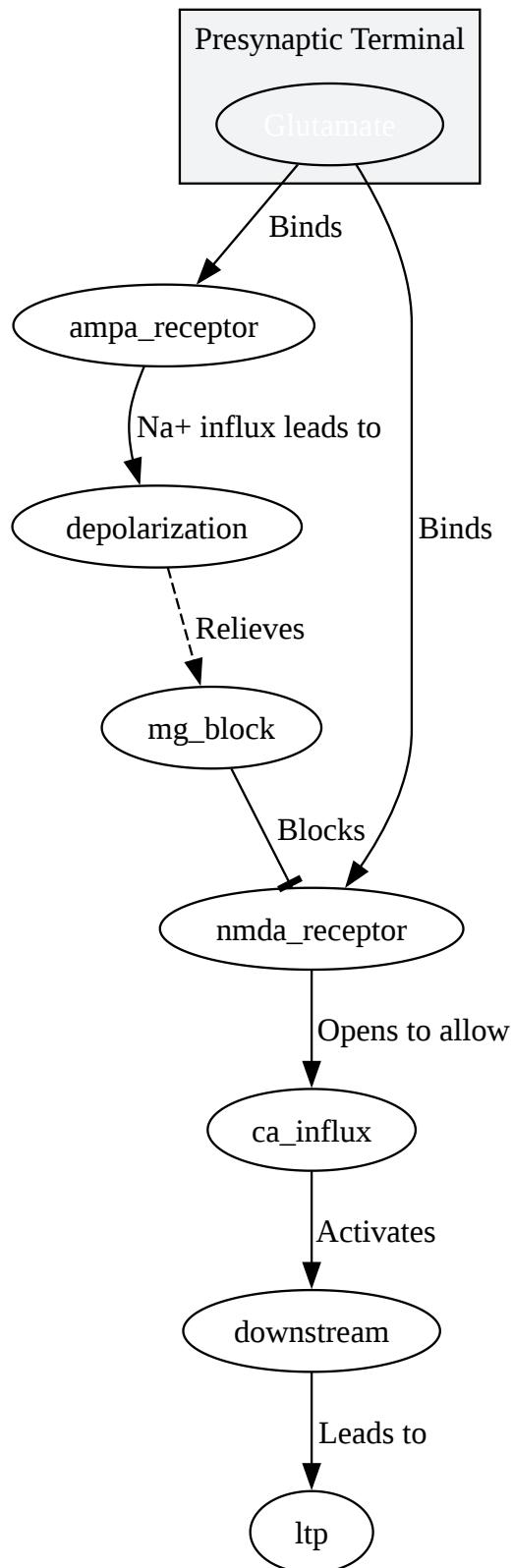
NMDA Receptor Signaling Pathway

The NMDA receptor is unique in that its activation requires the coincidence of two events: the binding of glutamate (or an agonist like NMDA) and the depolarization of the postsynaptic membrane. This dual requirement allows the NMDAR to function as a "coincidence detector," a property that is fundamental to synaptic plasticity, learning, and memory.

Mechanism of Activation:

- Ligand Binding: Glutamate and a co-agonist (glycine or D-serine) bind to their respective sites on the NMDAR complex.
- Relief of Magnesium Block: At resting membrane potential, the NMDAR channel is blocked by a magnesium ion (Mg^{2+}). Depolarization of the postsynaptic membrane, typically initiated by the activation of nearby AMPA receptors, dislodges the Mg^{2+} ion.
- Channel Opening and Ion Influx: With the Mg^{2+} block removed, the NMDAR channel opens, allowing the influx of sodium (Na^+) and, significantly, calcium (Ca^{2+}) ions into the postsynaptic neuron.
- Downstream Signaling: The influx of Ca^{2+} acts as a second messenger, activating a cascade of intracellular signaling pathways involving enzymes such as calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), as well as transcription

factors like CREB. These pathways can lead to long-term changes in synaptic strength, such as long-term potentiation (LTP).



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Caption: Simplified diagram of the NMDA receptor signaling pathway.

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